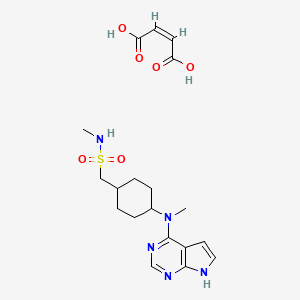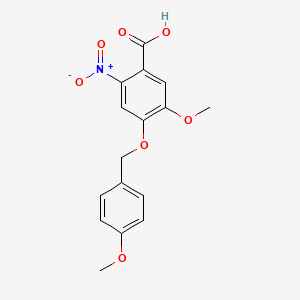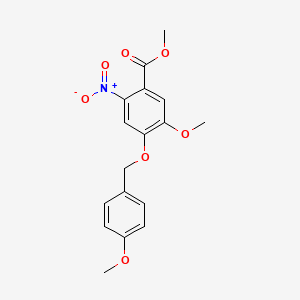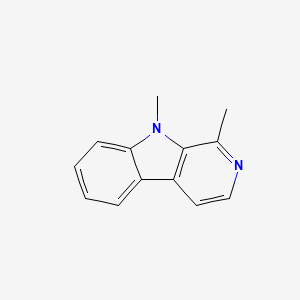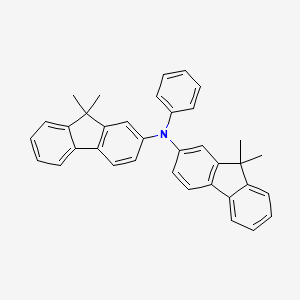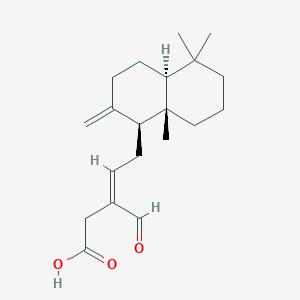
Zerumin A
Descripción general
Descripción
Zerumin A is a compound with the molecular formula C20H30O3 . It is a constituent of the rhizomes of Curcuma longa L . It has been found to inhibit the proliferation and migration steps, thereby preventing angiogenesis progress .
Synthesis Analysis
The synthesis of this compound involves a highly efficient pathway featuring the stereoselective addition of a new silyloxyfuryltitanium reagent to an aldehyde intermediate and silyloxyfuran oxyfunctionalization as key steps . The synthesis established the relative and absolute configuration of this compound .Molecular Structure Analysis
This compound has an average mass of 318.450 Da and a mono-isotopic mass of 318.219482 Da . It has three defined stereocentres .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the compound plays a role in inhibiting certain biological processes, such as angiogenesis .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 458.4±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It also has an enthalpy of vaporization of 78.8±6.0 kJ/mol .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Zerumin A has been the subject of research for its synthesis and stereochemical analysis. A study by Boukouvalas et al. (2006) reports the first synthesis of zerumin B, a compound structurally related to this compound, from commercially available (+)-sclareolide. This synthesis established the relative and absolute configuration of zerumin B, providing a foundation for understanding similar compounds like this compound (Boukouvalas et al., 2006). Margaros and Vassilikogiannakis (2008) also contributed to the synthesis research of zerumin B, which is closely related to this compound, using a regioselective singlet oxygen furan oxidation (Margaros & Vassilikogiannakis, 2008).
Anti-angiogenic Properties
A significant application of this compound is in its anti-angiogenic properties. He et al. (2012) explored this by examining the effects of this compound from Alpinia caerulea. The study found that this compound could inhibit vessel formation in zebrafish embryos, suggesting its potential for anti-angiogenic applications (He et al., 2012).
Inflammatory Response Modulation
The modulation of inflammatory responses is another area of research for this compound. Shyni et al. (2021) investigated the effects of this compound on lipopolysaccharide (LPS)-stimulated inflammation in H9c2 cardiomyoblasts. They found that this compound significantly improved cell viability and reduced pro-inflammatory mediators, suggesting its potential as a therapeutic agent for myocardial dysfunction in sepsis (Shyni et al., 2021).
Cancer Therapy and Chemoprevention
This compound has also been explored in the context of cancer therapy and chemoprevention. Rahman et al. (2014) reviewed the properties of zerumbone, a compound related to this compound, and its applications in cancer therapy. They highlighted its antiproliferative, antioxidant, anti-inflammatory, and anticancer activities, indicating its potential in cancer treatment strategies (Rahman et al., 2014).
Mecanismo De Acción
Target of Action
Zerumin A, a diterpenoid isolated from Alpinia caerulea, primarily targets angiogenesis . It interacts with multiple molecular targets related to angiogenesis, affecting the formation of blood vessels .
Mode of Action
This compound interacts with its targets by inhibiting vessel formation in a dose-dependent manner . This interaction results in changes in the angiogenesis process, specifically inhibiting the proliferation and migration steps .
Biochemical Pathways
This compound affects multiple biochemical pathways related to angiogenesis . The compound’s action on these pathways leads to downstream effects such as the inhibition of vessel formation .
Pharmacokinetics
The compound’s ability to dose-dependently inhibit vessel formation suggests that it may have favorable bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of angiogenesis . By interacting with its targets and affecting related biochemical pathways, this compound prevents the progress of angiogenesis, specifically inhibiting the proliferation and migration steps .
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15(13-21)12-18(22)23/h7,13,16-17H,1,5-6,8-12H2,2-4H3,(H,22,23)/b15-7-/t16-,17-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWWSYIDZKWRAI-DTFKRFDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C(CC(=O)O)C=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C(/CC(=O)O)\C=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Zerumin A and where is it found?
A1: this compound is a labdane diterpene primarily isolated from the rhizomes of various plants belonging to the Zingiberaceae family, including Curcuma amada, Alpinia pahangensis, Curcuma mangga, and Cautleya spicata. [, , , ] It was first isolated from the seeds of Alpinia zerumbet. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C20H30O3, and its molecular weight is 318.45 g/mol. []
Q3: How is this compound structurally characterized?
A3: this compound's structure has been elucidated using various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC. High-resolution mass spectrometry (HR-ESI-MS) is also employed for molecular mass determination and confirmation. [, , , , , ]
Q4: What are the notable biological activities of this compound?
A4: Studies suggest that this compound possesses various biological activities, including:
- α-Glucosidase Inhibitory Activity: this compound exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. It acts as a non-competitive inhibitor, indicating that it binds to the enzyme at a site other than the active site. This activity makes it a potential candidate for managing Type 2 Diabetes Mellitus by controlling postprandial hyperglycemia. [, , , ]
- Anti-Inflammatory Activity: this compound demonstrates anti-inflammatory effects, particularly in LPS-stimulated H9c2 cardiomyoblasts. It can attenuate inflammatory responses by suppressing the production of pro-inflammatory mediators such as iNOS, COX-2, and NO. Additionally, it can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. [, ]
- Antioxidant Activity: this compound exhibits antioxidant properties. It demonstrates significant radical scavenging activity in various assays, protecting cells from oxidative damage caused by reactive oxygen species (ROS). [, , ]
- Cytotoxic Activity: this compound exhibits cytotoxic activity against various cancer cell lines, suggesting potential anti-cancer properties. [, ]
- Anti-angiogenic activity: this compound shows anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels. This property might be relevant for its potential anti-cancer activity. []
Q5: What are the potential applications of this compound based on its biological activities?
A5: this compound's biological activities make it a promising candidate for the development of therapeutic agents targeting:
- Type 2 Diabetes Mellitus: Its α-glucosidase inhibitory activity suggests potential in managing postprandial hyperglycemia. [, ]
- Inflammatory Diseases: Its anti-inflammatory properties, particularly in cardiomyoblasts, point to potential applications in conditions like sepsis-induced myocardial dysfunction. []
- Oxidative Stress-Related Diseases: Its antioxidant activity may be beneficial in managing diseases where oxidative stress plays a role. []
- Cancer: Its cytotoxic activity against various cancer cell lines warrants further investigation for potential anti-cancer applications. [, ]
Q6: How does this compound interact with its molecular targets?
A6: While the exact mechanisms of action of this compound are still under investigation, some insights are available:
- α-Glucosidase: this compound acts as a non-competitive inhibitor of α-glucosidase, meaning it binds to the enzyme at a site different from the substrate-binding active site. This interaction likely alters the enzyme's conformation, reducing its catalytic activity and thus inhibiting carbohydrate hydrolysis. []
- NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition could occur at various levels of the pathway, such as preventing IκBα phosphorylation or NF-κB nuclear translocation. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A7: While dedicated SAR studies specifically focusing on this compound are limited in the available literature, some insights can be derived from studies investigating related labdane diterpenes:
- Importance of the Diterpene Scaffold: The labdane diterpene scaffold appears crucial for the observed biological activities. Modifications to this core structure might significantly affect its activity. [, ]
- Role of Functional Groups: The presence and position of specific functional groups, such as the aldehyde group in this compound, likely contribute to its binding affinity and selectivity towards its molecular targets. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



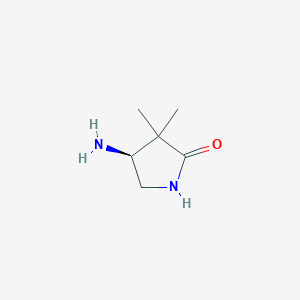

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)
![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)
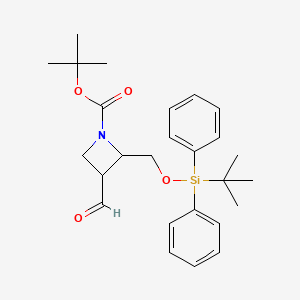
![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)
